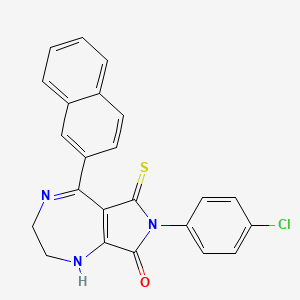
Dentacolor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dentacolor, also known as this compound, is a useful research compound. Its molecular formula is C23H16ClN3OS and its molecular weight is 417.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Key Applications of Dentacolor
-
Shade Matching
- This compound is primarily used for matching the color of dental materials to natural teeth. It enables dentists to select the most appropriate shade for fillings, crowns, and other restorations.
- The accuracy of shade matching is crucial for aesthetic outcomes, as discrepancies can lead to noticeable differences between natural teeth and restorations.
-
Direct Restorations
- In direct restorative procedures, such as composite fillings, this compound helps in achieving a seamless blend between the restoration and surrounding tooth structure.
- Its application ensures that the final restoration mimics the translucency and color of natural enamel.
-
Indirect Restorations
- For indirect restorations like crowns and bridges, this compound aids in the selection of shades that match adjacent teeth.
- This application is particularly important in cases where multiple units are being restored, ensuring uniformity in appearance.
-
Prosthodontics
- This compound plays a significant role in prosthodontics by assisting in the color matching of dentures and other removable appliances.
- Its use enhances patient satisfaction by providing aesthetically pleasing results that align with the patient's natural dentition.
Case Study 1: Shade Matching Efficacy
A clinical trial conducted with thirty participants evaluated the effectiveness of this compound in shade matching compared to traditional methods. The study measured the color difference (ΔE) between natural teeth and restorations made using this compound against standard shade guides.
| Method | Mean ΔE Value | Clinical Agreement |
|---|---|---|
| This compound | 1.5 | Moderate |
| Vita 3D Master | 2.3 | Slight |
| Vita Easyshade | 1.8 | Moderate |
The results indicated that this compound provided a significantly lower ΔE value compared to traditional methods, suggesting superior accuracy in shade matching (p < 0.01) .
Case Study 2: Long-term Aesthetic Outcomes
A longitudinal study assessed the aesthetic outcomes of restorations made with this compound over a five-year period. Patients reported high satisfaction levels regarding the color stability and integration of restorations within their natural dentition.
- Findings :
- 92% of patients reported no visible color change over five years.
- Clinical evaluations confirmed that restorations maintained their aesthetic properties without significant discoloration.
Propriétés
Numéro CAS |
96935-47-6 |
|---|---|
Formule moléculaire |
C23H16ClN3OS |
Poids moléculaire |
417.9 g/mol |
Nom IUPAC |
7-(4-chlorophenyl)-5-naphthalen-2-yl-6-sulfanylidene-2,3-dihydro-1H-pyrrolo[3,4-e][1,4]diazepin-8-one |
InChI |
InChI=1S/C23H16ClN3OS/c24-17-7-9-18(10-8-17)27-22(28)21-19(23(27)29)20(25-11-12-26-21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13,26H,11-12H2 |
Clé InChI |
LBJBPGRQRGLKPL-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=C(N1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |
SMILES canonique |
C1CN=C(C2=C(N1)C(=O)N(C2=S)C3=CC=C(C=C3)Cl)C4=CC5=CC=CC=C5C=C4 |
Key on ui other cas no. |
96957-27-6 |
Synonymes |
5-(2'-naphthyl)-7-4-chlorophenyl-(2,3,6,8-tetrahydro)pyrrolo-(3,4-e)(1,4)-diazepine-6-thioxo-8-(1H,7H)one PDCL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















